molecular formula C26H22N2O4 B557074 Nalpha-FMOC-L-Tryptophan CAS No. 35737-15-6

Nalpha-FMOC-L-Tryptophan

Cat. No. B557074
CAS RN: 35737-15-6
M. Wt: 426.5 g/mol
InChI Key: MGHMWKZOLAAOTD-DEOSSOPVSA-N
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Description

Nalpha-FMOC-L-Tryptophan is an N-Fmoc protected form of L-Tryptophan . L-Tryptophan is an essential amino acid that is important for cell proliferation and the biosynthesis of proteins . It has a molecular formula of C26H22N2O4 and a molecular weight of 426.5 g/mol .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with two steps . The first step involves the use of triethylamine and dichloromethane at 10 °C for 2 hours. The second step involves the use of triethylamine, water, and acetonitrile at 20 °C for 2 hours .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid . The InChI is InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystal powder . It has a molecular formula of C26H22N2O4 and a molecular weight of 426.46 .

Scientific Research Applications

Synthesis of Peptide Derivatives Nalpha-FMOC-L-Tryptophan plays a crucial role in the synthesis of tryptophan-containing dipeptide derivatives aimed at treating neutrophilic inflammatory diseases. These derivatives exhibit potent inhibitory effects on superoxide anion generation and neutrophil elastase release, with significant pharmacological activity in human neutrophils. The selective inhibition of formyl peptide receptor 1 (FPR1) by these compounds highlights their potential in drug development for neutrophilic inflammatory conditions (Hwang et al., 2013).

Solid Phase Peptide Synthesis this compound is integral to solid-phase peptide synthesis (SPPS), enabling the preparation of peptides without repetitive acidolysis. This method demonstrates the utility of nonhydrolytic base cleavage of alpha-amino protective groups, offering advantages in efficiency and yield over traditional SPPS methods that use acidolysis for repetitive alpha-amino group deblocking (Meienhofer et al., 2009).

Indigo Production via Bacterial FMO Research into microbial indigo production has utilized this compound in studies involving flavin-containing monooxygenases (FMOs) from Methylophaga sp. strain SK1. These studies have demonstrated the potential of genetically modified Escherichia coli for the production of indigo, providing a sustainable alternative to chemical synthesis methods (Choi et al., 2003).

Molecularly Imprinted Polymers this compound is used in the development of molecularly imprinted polymers (MIPs) for enantioselective chromatography. This application has implications for analytical chemistry, where MIPs can selectively recognize and bind specific enantiomers of tryptophan, aiding in the separation and analysis of chiral compounds (Kim & Guiochon, 2005).

Tryptophan Metabolism Research this compound has been utilized in pharmacological research focusing on tryptophan metabolism. This research explores the therapeutic potential of targeting enzymes and receptors involved in tryptophan's complex metabolic pathways, offering insights into novel treatments for various disorders, including neurological and psychiatric conditions (Modoux et al., 2020).

Safety and Hazards

When handling Nalpha-FMOC-L-Tryptophan, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Tryptophan metabolism, particularly Nalpha-FMOC-L-Tryptophan, has the potential to emerge as a leading candidate and an alternative exploitable biomolecular target . Inhibitors of the various enzymes participating in tryptophan metabolism as well as analogs of the various tryptophan metabolites represent possible drug-development directions .

Mechanism of Action

Target of Action

Fmoc-Trp-OH, also known as Fmoc-L-Trp-OH, Fmoc-L-tryptophan, or Nalpha-FMOC-L-Tryptophan, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides and proteins, which it protects during the synthesis process .

Mode of Action

The mode of action of Fmoc-Trp-OH involves the protection of the amino groups during peptide synthesis. The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amino group from unwanted reactions during the synthesis process. The Fmoc group is base-labile, meaning it can be rapidly removed by a base, such as piperidine .

Biochemical Pathways

Fmoc-Trp-OH plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it allows for the rapid and efficient synthesis of peptides . The Fmoc group’s beneficial attributes have yet to be surpassed by any other Na-protecting group . It has been used in the synthesis of analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes .

Pharmacokinetics

Its properties, such as its stability in various environmental conditions and its reactivity with bases, are crucial for its role in peptide synthesis .

Result of Action

The result of Fmoc-Trp-OH’s action is the successful synthesis of peptides, including ones of significant size and complexity . It has been used to create analogs of glucagon-like peptide-1 (GLP-1), a potent derivative with pharmacokinetic properties suitable for once-daily administration .

Action Environment

The action of Fmoc-Trp-OH is influenced by the environment in which it is used. For instance, the removal of the Fmoc group is facilitated by a base, such as piperidine . The stability of the compound and its reactivity can also be influenced by factors such as temperature and solvent polarity . These factors can influence the efficiency of peptide synthesis and the quality of the resulting peptides.

Biochemical Analysis

Biochemical Properties

Fmoc-L-Tryptophan plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction is essential for the formation of peptides, as it allows for the sequential addition of amino acids without unwanted side reactions .

Molecular Mechanism

The molecular mechanism of Fmoc-L-Tryptophan primarily involves its role in peptide synthesis. The Fmoc group protects the amine group during peptide bond formation, preventing it from reacting with other groups. Once the peptide bond is formed, the Fmoc group can be removed using a base, such as piperidine . This allows for the sequential addition of amino acids to form a peptide.

Temporal Effects in Laboratory Settings

In laboratory settings, Fmoc-L-Tryptophan is stable and does not degrade over time. It is typically stored at 2-8°C . The long-term effects of Fmoc-L-Tryptophan on cellular function would depend on the specific peptide it is incorporated into and the context of the experiment.

Metabolic Pathways

Fmoc-L-Tryptophan is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those that catalyze peptide bond formation and the removal of the Fmoc group .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMWKZOLAAOTD-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35737-15-6
Record name Fmoc-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35737-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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